POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL
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Overview
Description
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] is a side chain liquid crystalline homopolymer. This compound is known for its unique liquid crystalline properties, which make it valuable in various advanced technological applications. The compound is characterized by its ability to form smectic A phases, which are a type of liquid crystalline phase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] typically involves the polymerization of 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate. The polymerization process can be initiated using free radical initiators under controlled conditions to achieve the desired molecular weight and polydispersity index. The reaction is usually carried out in a solvent such as toluene or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound] involves large-scale polymerization reactors where the monomer and initiator are continuously fed into the reactor. The reaction conditions, such as temperature, pressure, and solvent composition, are carefully controlled to ensure consistent product quality. The polymer is then purified and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyanophenyl group in the polymer can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying liquid crystalline behavior and polymerization kinetics.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Explored for its potential in creating advanced medical devices and materials with specific mechanical and optical properties.
Industry: Utilized in the development of advanced materials for electronic displays, sensors, and other high-tech applications.
Mechanism of Action
The mechanism of action of POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] is primarily related to its liquid crystalline properties. The polymer’s ability to form smectic A phases allows it to exhibit unique electro-optic properties, making it useful in applications such as liquid crystal displays. The molecular targets and pathways involved include the alignment of the cyanophenyl groups, which contribute to the overall liquid crystalline behavior.
Comparison with Similar Compounds
Similar Compounds
POLY[4-(4-CYANOPHENYL)PHENOXY]BUTYL: Similar in structure but with a shorter alkyl chain.
POLY[4-(4-CYANOPHENYL)PHENOXY]OCTYL: Similar in structure but with a longer alkyl chain.
POLY[4-(4-CYANOPHENYL)PHENOXY]METHYL: Similar in structure but with a different alkyl group.
Uniqueness
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, contributing to its stable smectic A phase formation. This balance makes it particularly suitable for applications requiring precise control over liquid crystalline properties.
Properties
CAS No. |
117318-92-0 |
---|---|
Molecular Formula |
C9H7N3S |
Molecular Weight |
0 |
Synonyms |
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL |
Origin of Product |
United States |
Q1: What is Nanoimprint-graphoepitaxy and how does it apply to P6CiM?
A1: Nanoimprint-graphoepitaxy is a technique that uses nanoimprinting to induce molecular orientation in a material. When applied to P6CiM, this method uses a mold with nanoscale features to create patterns on a thin film of the polymer. During the imprinting process, the P6CiM molecules align themselves parallel to the features of the mold. [] This technique is particularly interesting for P6CiM as it exhibits liquid crystalline properties, meaning its molecules can be easily manipulated into ordered arrangements. []
Q2: How does the molecular weight of polymers similar to P6CiM influence their phase behavior, particularly the reentrant nematic phase?
A3: Studies on poly(6-[4-(4′-cyanophenyl)phenoxy]hexyl acrylate)s, a polymer closely related to P6CiM, reveal that molecular weight significantly impacts the formation of liquid crystal phases. Polymers with molecular weights below 20,000 exhibit nematic, smectic A, and reentrant nematic phases upon cooling. In contrast, those exceeding 20,000 only exhibit a nematic phase. [] This difference arises from the molecular weight dependence of transition temperatures between these phases. The findings suggest that polymer chain length plays a crucial role in the reentrant behavior of these side-chain liquid crystalline polymers.
Q3: Can P6CiM be incorporated into block copolymers, and if so, what interesting properties emerge?
A4: Yes, P6CiM can be successfully incorporated into block copolymers, as demonstrated by the synthesis of poly{6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate}-block-poly{6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate} (PAzoMA-b-PBiPMA). [] This specific diblock copolymer, synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, exhibits an interesting orientational cooperative effect. Even when the PAzoMA and PBiPMA blocks are microphase-separated, the interaction between their mesogens at the interface allows for photoinduced orientation transfer. Specifically, orienting the azobenzene groups in the PAzoMA block with light can lead to the biphenyl groups in the PBiPMA block aligning in the same direction within their respective domains. [] This highlights the potential of incorporating P6CiM into block copolymer designs for novel photoresponsive materials.
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